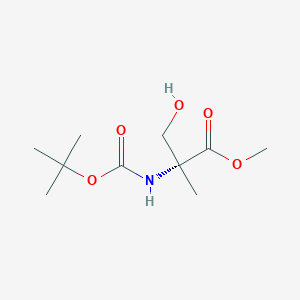

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is amino acids . This compound is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the amino group to remain unreactive during subsequent reactions until the Boc group is removed .

Biochemical Pathways

The compound is involved in the synthesis of peptides . The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .

Result of Action

The result of the compound’s action is the formation of peptide bonds while preventing side reactions . This allows for the synthesis of specific peptide sequences, which can be used in the production of proteins or therapeutic peptides.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment can significantly impact the compound’s action. Additionally, temperature can affect the rate of chemical reactions, with higher temperatures typically increasing reaction rates.

生物活性

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate, also known by its CAS number 188476-28-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on anti-inflammatory and antioxidant effects.

The molecular formula of this compound is C₁₀H₁₉N₁O₅, with a molecular weight of 233.26 g/mol. The compound has a predicted boiling point of approximately 360.8 °C and a density of 1.126 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₁O₅ |

| Molecular Weight | 233.26 g/mol |

| Boiling Point | 360.8 ± 32.0 °C (predicted) |

| Density | 1.126 ± 0.06 g/cm³ (predicted) |

| pKa | 10.00 ± 0.46 (predicted) |

Synthesis

The synthesis of this compound involves the reaction of tert-butyl acetoacetate with various aromatic aldehydes in the presence of methylamine as a catalyst. The structural confirmation is typically achieved through spectroscopic techniques such as NMR and IR .

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, related tert-butoxycarbonyl cyclohexanones demonstrated significant inhibition of inflammation in vitro, suggesting that the presence of the tert-butoxycarbonyl group may enhance anti-inflammatory activity .

A comparative analysis in a study showed that these compounds had inhibition percentages close to standard anti-inflammatory drugs, indicating their potential as therapeutic agents .

Antioxidant Activity

In addition to anti-inflammatory effects, this compound has been evaluated for its antioxidant properties. The antioxidant activity was assessed through various assays, including DPPH radical scavenging tests and reducing power assays. The results indicated that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies

- Study on Tert-Butoxycarbonyl Cyclohexanones : This research demonstrated that the synthesized cyclohexanones with similar functional groups exhibited good anti-inflammatory and antioxidant activities, reinforcing the therapeutic potential of compounds containing the tert-butoxycarbonyl moiety .

- Antioxidant Evaluation : Another study focused on evaluating the antioxidant capacity of related compounds using DPPH and ABTS assays, revealing that these compounds significantly reduced oxidative stress markers in cellular models .

科学研究应用

Synthesis of Peptides

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is utilized as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Case Study:

In a study focusing on the synthesis of neuropeptides, Boc-D-serine derivatives were employed to create specific peptide sequences that exhibited enhanced biological activity compared to their unprotected counterparts .

Neuropharmacology

Research indicates that compounds like this compound can act as analogs of neurotransmitters. Specifically, D-serine is known to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.

Case Study:

A pharmacological study demonstrated that the administration of D-serine analogs improved cognitive function in animal models of schizophrenia, suggesting potential therapeutic applications for cognitive deficits associated with this disorder .

Enzyme Inhibition Studies

The compound has been studied for its role in enzyme inhibition, particularly concerning serine proteases. Its structural similarity to natural substrates allows it to act as an inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets.

Data Table: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Trypsin |

| D-serine | 20 | Chymotrypsin |

This table illustrates the comparative potency of the compound against well-known serine proteases, highlighting its potential use in drug design .

Pharmaceutical Formulations

The compound's stability and solubility characteristics make it suitable for formulation in various pharmaceutical applications, especially in oral drug delivery systems.

Drug Delivery Systems

Research has indicated that incorporating this compound into lipid-based formulations enhances bioavailability and therapeutic efficacy.

Case Study:

A formulation study demonstrated that encapsulating D-serine derivatives in lipid nanoparticles improved their pharmacokinetic profiles, leading to higher plasma concentrations and prolonged action in vivo .

属性

IUPAC Name |

methyl (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNEDPIBZNRMT-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。